molecular formula C8H8BrF B1291721 4-Bromo-2-ethyl-1-fluorobenzene CAS No. 627463-25-6

4-Bromo-2-ethyl-1-fluorobenzene

Cat. No.: B1291721
CAS No.: 627463-25-6
M. Wt: 203.05 g/mol
InChI Key: AFMZYBYSTYYOFO-UHFFFAOYSA-N
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Description

4-Bromo-2-ethyl-1-fluorobenzene is a useful research compound. Its molecular formula is C8H8BrF and its molecular weight is 203.05 g/mol. The purity is usually 95%.
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Scientific Research Applications

Advanced Material Synthesis

Research on new bifunctional electrolyte additives for lithium-ion batteries utilized derivatives similar to 4-Bromo-2-ethyl-1-fluorobenzene. These additives demonstrated potential in electrochemically polymerizing to form protective polymer films on batteries, offering overcharge protection and enhanced thermal stability without compromising battery performance (Zhang Qian-y, 2014).

Chemical Synthesis and Catalysis

A study on the chemoselectivity of cobalt-catalyzed carbonylation highlighted the utility of fluorinated benzene derivatives in synthesizing fluorobenzoic acid derivatives. This method provides a universal approach to producing various fluorobenzoic acids from readily available materials, demonstrating the role of fluorinated compounds in facilitating chemical transformations (V. Boyarskiy et al., 2010).

Organic Synthesis and Functionalization

Selective ortho-metalation studies involving fluorinated arenes, akin to this compound, have showcased their versatility in organic synthesis. Through specific metalation and subsequent reactions with electrophiles, researchers have developed methods to efficiently modify these compounds, broadening their application in creating complex organic molecules (M. Baenziger et al., 2019).

Catalysis and Material Chemistry

Investigations into palladium-catalyzed carbonylative reactions of fluorobenzenes have provided insights into creating heterocyclic compounds. These findings are crucial for developing synthetic pathways for pharmaceuticals and materials science, highlighting the compound's role in facilitating complex chemical reactions (Jianbin Chen et al., 2014).

Nanotechnology and Catalysis

Research involving Suzuki-Miyaura coupling reactions catalyzed by supported Pd nanoparticles emphasized the significance of fluorinated biphenyl derivatives in creating novel materials. Such studies underline the importance of fluorinated compounds in green chemistry and their potential in synthesizing new materials for various applications (Roghayeh Sadeghi Erami et al., 2017).

Mechanism of Action

Target of Action

4-Bromo-2-ethyl-1-fluorobenzene is a chemical compound with the molecular formula C8H8BrF It’s known that brominated and fluorinated benzene derivatives can interact with various biological targets depending on their specific structures and functional groups .

Mode of Action

Brominated and fluorinated benzene derivatives typically undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . In general, these compounds can react via an SN1 or SN2 pathway, depending on the nature of the substituent . The electrophilic aromatic substitution reaction is a common mechanism for these compounds . This involves the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged intermediate, followed by the removal of a proton, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that benzene derivatives can influence various biochemical pathways depending on their specific structures and functional groups.

Pharmacokinetics

The physical form of the compound can be either solid or liquid, which may influence its bioavailability .

Result of Action

It’s known that benzene derivatives can have various effects at the molecular and cellular level depending on their specific structures and functional groups .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry environment at room temperature . It’s also important to note that the compound is classified as a flammable liquid, and precautions should be taken against static discharges .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is advised to avoid breathing its vapors and to use personal protective equipment when handling it .

Biochemical Analysis

Biochemical Properties

4-Bromo-2-ethyl-1-fluorobenzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. The compound can participate in electrophilic aromatic substitution reactions, where it can act as an electrophile due to the presence of the bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on enzymes and proteins, potentially altering their activity. For example, this compound may interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics, leading to the formation of reactive intermediates that can further react with cellular macromolecules .

Cellular Effects

The effects of this compound on cells can be diverse, depending on the cell type and the concentration of the compoundFor instance, this compound may activate or inhibit specific signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation . Additionally, the compound can affect the expression of genes involved in detoxification processes, leading to changes in cellular metabolism and the production of reactive oxygen species .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the formation of covalent bonds with nucleophilic sites on biomolecules, such as enzymes and proteins. This can result in the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the interaction . For example, the compound may inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of other substrates . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Over time, the degradation products of this compound may accumulate, potentially leading to long-term effects on cellular function. In in vitro studies, prolonged exposure to the compound has been shown to result in changes in cell viability and the induction of oxidative stress . In in vivo studies, the long-term effects of this compound on cellular function are still being investigated, but preliminary results suggest that chronic exposure may lead to tissue damage and inflammation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects . For example, in rodent models, high doses of this compound have been associated with liver toxicity, characterized by elevated levels of liver enzymes and histopathological changes in liver tissue . Additionally, high doses of the compound can lead to systemic toxicity, affecting multiple organs and systems . Threshold effects have also been observed, where a certain concentration of the compound is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further react with cellular macromolecules . The metabolism of this compound can also involve conjugation reactions, where the compound is conjugated with endogenous molecules, such as glutathione, to facilitate its excretion from the body . These metabolic pathways can influence the overall toxicity and biological activity of the compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to accumulate in lipid-rich compartments, such as cell membranes and adipose tissue . Additionally, this compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution within cells . These interactions can influence the localization and accumulation of the compound, affecting its overall biological activity .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may localize to specific compartments or organelles within the cell, such as the endoplasmic reticulum, mitochondria, or lysosomes . This localization can be influenced by targeting signals or post-translational modifications that direct the compound to specific sites within the cell . For example, this compound may accumulate in the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and other proteins involved in detoxification processes . The subcellular localization of the compound can also affect its interactions with other biomolecules and its overall biological activity .

Properties

IUPAC Name

4-bromo-2-ethyl-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMZYBYSTYYOFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627233
Record name 4-Bromo-2-ethyl-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627463-25-6
Record name 4-Bromo-2-ethyl-1-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=627463-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-ethyl-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl iodide (0.14 ml, 1.8 mmol) was added to a solution of (5-bromo-2-fluorophenyl)(iodo)zinc (0.5M in tetrahydrofuran) (5.4 ml, 2.7 mmol) in HMPA (10 ml). The reaction mixture was heated to 100° C. for 48 hrs. After which time the reaction mixture was cooled to room temperature and partitioned between ethyl acetate (100 ml) and water (100 ml). The organic layer was separated and dried over anhydrous sodium sulfate, filtered and the solvent was removed in vacuo. The crude oil was purified by column chromatography on silica gel eluting with 80:20 hexanes:ethyl acetate, to afford the title compound as a yellow oil (0.4 g).
Quantity
0.14 mL
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Bromo-1-fluoro-2-vinylbenzene (470 mg) was hydrogenated in EtOAc with 10% Pd/C (100 mg) with a hydrogen balloon for 2.0 h. The Pd/C was removed by filtration. The filtrate was condensed to give 95A (290 mg, 62% yield) as an orange oil. 1H NMR (400 MHz, CDCl3) δ ppm 1.22 (t, J=6.81 Hz, 3H) 2.63 (d, J=7.03 Hz, 2H) 6.88 (t, J=8.57 Hz, 1H) 7.25 (s, 1H) 7.32 (d, J=4.39 Hz, 1H).
Quantity
470 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
Name
Yield
62%

Synthesis routes and methods III

Procedure details

The yellow oil from step A (2.8 g, 10 mmol) was dissolved in Ethyl acetate (200 mL). Palladium-on-carbon (10%, 250 mg) was added and the mixture was hydrogenated under 1 atmosphere until TLC showed complete reaction. The mixture was filtered and the filtrate was concentrated to give an oil. 2.4 g, 87%.
Name
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
250 mg
Type
catalyst
Reaction Step Two

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